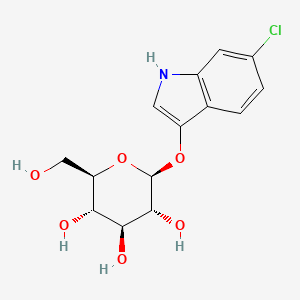

6-Chloro-3-indolyl-beta-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-3-indolyl-beta-D-galactopyranoside, also known as Salmon-Gal or Rose-Gal, is a chromogenic substrate for beta-galactosidase . It yields a salmon or rose-colored precipitate when hydrolyzed by the enzyme . This compound is used as a pharmaceutical intermediate to reduce toxicity and as an enzyme substrate in diagnostic reagents .

Molecular Structure Analysis

The molecular formula of 6-Chloro-3-indolyl-beta-D-galactopyranoside is C14H16ClNO6 . The exact mass is 329.0666149 g/mol and the molecular weight is 329.73 g/mol .Chemical Reactions Analysis

6-Chloro-3-indolyl-beta-D-galactopyranoside is hydrolyzed by β-galactosidase to produce a salmon or rose-colored precipitate . This reaction is used in colometric assays to detect recombinants (white) from non-recombinants (salmon) .Physical And Chemical Properties Analysis

6-Chloro-3-indolyl-beta-D-galactopyranoside is a white powder . It is insoluble in water but soluble in DMSO, DMFO, and methanol . The compound is moisture sensitive and should be stored away from water/moisture, heat, and oxidizing agents .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

This compound is used as a pharmaceutical intermediate to reduce toxicity . It plays a crucial role in the synthesis of various pharmaceutical drugs.

Enzyme Substrate in Diagnostic Reagents

It serves as an enzyme substrate in diagnostic reagents . This means it is used in various diagnostic tests to detect the presence of certain enzymes in biological samples.

Detection of β-galactosidase Activity

In conjunction with IPTG, it is used for the detection of β-galactosidase activity in bacterial colonies in a colometric assay . This is a common method used in molecular biology to identify recombinant bacteria.

Identification of Recombinant Bacteria

The compound is used in a colometric assay to detect recombinants (white) from the non-recombinants (SALMON) . This is particularly useful in genetic engineering and biotechnology research.

Simultaneous Detection of GUS and Lac Activities

In conjunction with X-glu, it is useful for the simultaneous detection of GUS and Lac activities on the same plate . This allows researchers to monitor two different gene expression activities at the same time.

Detection of Yeasts with β-glucosidase Activity

It is used as a substrate in a chromogenic medium for the detection of yeasts with β-glucosidase activity . This is important in food safety and microbiology research.

Mecanismo De Acción

Target of Action

The primary target of 6-Chloro-3-indolyl beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds, converting complex carbohydrates into simple sugars.

Mode of Action

6-Chloro-3-indolyl beta-D-glucopyranoside acts as a substrate for the enzyme β-glucosidase . When this compound comes into contact with β-glucosidase, it undergoes enzymatic hydrolysis, leading to the cleavage of the glycosidic bond .

Biochemical Pathways

The interaction between 6-Chloro-3-indolyl beta-D-glucopyranoside and β-glucosidase is part of the broader carbohydrate metabolism pathway. Specifically, it is involved in the final steps of the digestion of dietary carbohydrates where complex sugars are broken down into monosaccharides for absorption .

Result of Action

Upon enzymatic hydrolysis by β-glucosidase, 6-Chloro-3-indolyl beta-D-glucopyranoside produces a chromogenic product . This results in a color change, which can be used to detect the presence of β-glucosidase-producing organisms, such as certain yeasts .

Safety and Hazards

This compound is used in research and is not intended for food, drug, pesticide, or biocidal product use . It should be handled with personal protective equipment/face protection and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . The compound is moisture sensitive and should be stored under inert gas in a cool, dry, and well-ventilated condition .

Direcciones Futuras

The future directions of 6-Chloro-3-indolyl-beta-D-galactopyranoside could involve its continued use as a pharmaceutical intermediate and as an enzyme substrate in diagnostic reagents . Its use in conjunction with IPTG for the detection of β-galactosidase activity in bacterial colonies could continue to be a valuable tool in research .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWBAXBVBGNSPW-RKQHYHRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5S,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |

Q & A

Q1: How was 6-chloro-3-indolyl-β-D-galactopyranoside used to identify growth-arrest genes in the research?

A1: The research utilized a transient transfection assay to study genes potentially involved in growth arrest. Researchers introduced two plasmids into A7r5 vascular smooth muscle cells: one expressing β-galactosidase (β-gal) and another carrying a potential growth-inhibitory gene []. After a period of incubation and DNA labeling with 5-bromo-2-deoxyuridine (BrdU), they used 6-chloro-3-indolyl-β-D-galactopyranoside to identify transfected cells. This compound acts as a substrate for β-gal, producing a visible blue precipitate upon cleavage. This color change specifically marked the transfected cells, allowing researchers to focus on their BrdU incorporation as an indicator of DNA synthesis and, consequently, cell cycle progression []. By comparing BrdU incorporation in cells with and without the potential growth-inhibitory gene, researchers could assess the gene's effect on cell cycle progression.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hcl-val-psi[CS-N]-pyrrolidide](/img/structure/B1143070.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)